molecular formula C11H20ClN3O2 B1436215 Oxan-4-yl[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride CAS No. 1803609-84-8

Oxan-4-yl[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride

Cat. No.: B1436215
CAS No.: 1803609-84-8
M. Wt: 261.75 g/mol
InChI Key: ZPGJNJPJANGGNG-UHFFFAOYSA-N
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Description

The compound contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . It also contains a tetrahydro-2H-pyran ring, which is a six-membered ring with five carbon atoms and one oxygen atom . The compound also has a propan-2-yl (isopropyl) group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole and tetrahydro-2H-pyran rings, along with the isopropyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with oxadiazole rings are known to have good electron-withdrawing properties .

Scientific Research Applications

Synthesis and Characterization

  • Oxadiazole derivatives, such as 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, have been synthesized via polyphosphoric acid condensation and characterized using various spectroscopic techniques. These methods yield high-purity compounds suitable for further research applications (Shimoga, Shin, & Kim, 2018).

Pharmacological Properties

  • Oxadiazole derivatives exhibit diverse pharmacological properties. A study on 1,3,4-Oxadiazole derivatives highlighted their potential as anti-inflammatory and anti-thrombotic agents, as well as their ability to inhibit COX-2 in in-vitro and in-vivo models (Basra et al., 2019).

Optical and Material Properties

  • Polyoxadiazoles with specific groups, such as CF3, have been studied for their optical properties. These studies are crucial for the development of materials for optoelectronic devices (Hajduk et al., 2010).

Corrosion Inhibition

  • Oxadiazole derivatives have been shown to inhibit corrosion in certain metals, an important property for industrial applications. This includes studies on their effectiveness in preventing mild steel corrosion in acidic environments (Ammal, Prajila, & Joseph, 2018).

Anticancer Potential

  • Some benzimidazoles bearing oxadiazole nucleus have been synthesized and shown to possess significant anticancer activity, indicating potential therapeutic applications (Rashid, Husain, & Mishra, 2012).

Energetic Materials

  • Oxadiazole derivatives have been investigated for their use in energetic materials, focusing on their insensitivity and detonation performance. This research is important for the development of safer and more effective explosive materials (Xue et al., 2020).

Future Directions

The future research directions could involve studying the biological activity of this compound, given that oxadiazole rings are frequently encountered in active pharmaceutical ingredients . Additionally, the synthesis process could be optimized, and the compound could be modified to improve its properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Oxan-4-yl[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aliphatic amines, which are involved in numerous metabolic processes . The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which facilitate the compound’s binding to its target molecules.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in altered cellular functions, such as changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s structure allows it to fit into the active sites of specific enzymes, thereby inhibiting or enhancing their activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of metabolites, influencing the compound’s overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported by specific transporters and binding proteins, which determine its localization and accumulation in different cellular compartments . These factors influence its bioavailability and effectiveness in targeting specific cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications can direct the compound to particular compartments or organelles within the cell . This localization is essential for its interaction with target biomolecules and the modulation of cellular processes.

Properties

IUPAC Name

oxan-4-yl-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2.ClH/c1-7(2)10-13-11(16-14-10)9(12)8-3-5-15-6-4-8;/h7-9H,3-6,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGJNJPJANGGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C(C2CCOCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803609-84-8
Record name 1,2,4-Oxadiazole-5-methanamine, 3-(1-methylethyl)-α-(tetrahydro-2H-pyran-4-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803609-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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